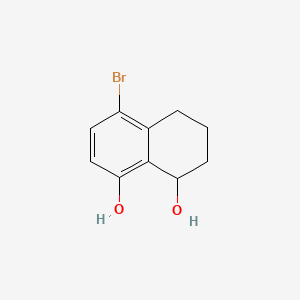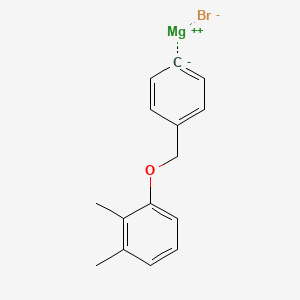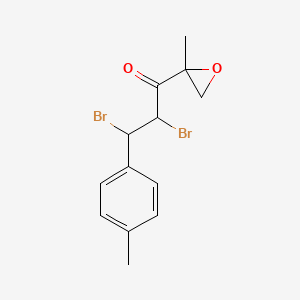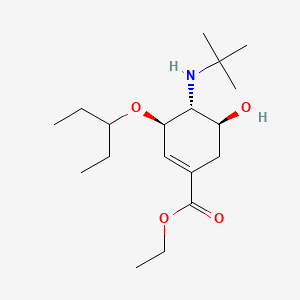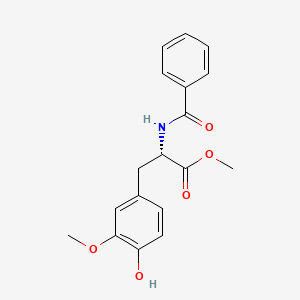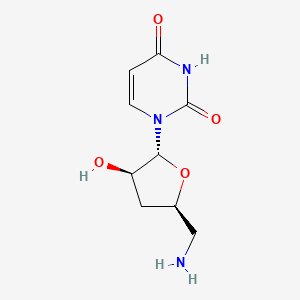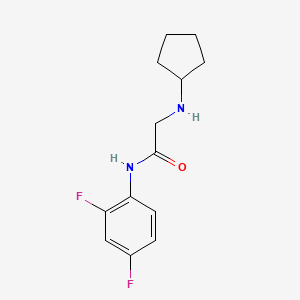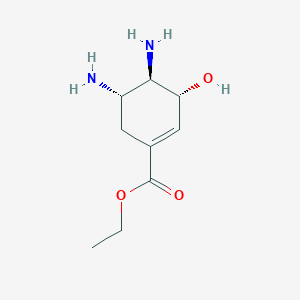
N-(2-cyclopropyl-2-hydroxyethyl)-2,5-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclopropyl-2-hydroxyethyl)-2,5-difluorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with cyclopropyl and hydroxyethyl groups, as well as two fluorine atoms at the 2 and 5 positions on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxyethyl)-2,5-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the cyclopropyl-2-hydroxyethylamine intermediate: This step involves the reaction of cyclopropylcarbinol with an appropriate amine under controlled conditions.
Coupling with 2,5-difluorobenzoyl chloride: The intermediate is then reacted with 2,5-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-cyclopropyl-2-hydroxyethyl)-2,5-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
N-(2-cyclopropyl-2-hydroxyethyl)-2,5-difluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-(2-cyclopropyl-2-hydroxyethyl)-2,5-difluorobenzamide exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide: This compound is similar in structure but has a trifluoromethyl group instead of difluorobenzamide.
N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide: This compound features a cyclopropanesulfonamide group instead of the benzamide core.
Uniqueness
N-(2-cyclopropyl-2-hydroxyethyl)-2,5-difluorobenzamide is unique due to the presence of both cyclopropyl and hydroxyethyl groups, as well as the difluorobenzamide core. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H13F2NO2 |
|---|---|
Poids moléculaire |
241.23 g/mol |
Nom IUPAC |
N-(2-cyclopropyl-2-hydroxyethyl)-2,5-difluorobenzamide |
InChI |
InChI=1S/C12H13F2NO2/c13-8-3-4-10(14)9(5-8)12(17)15-6-11(16)7-1-2-7/h3-5,7,11,16H,1-2,6H2,(H,15,17) |
Clé InChI |
NXNKKOFMOLKQLM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(CNC(=O)C2=C(C=CC(=C2)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


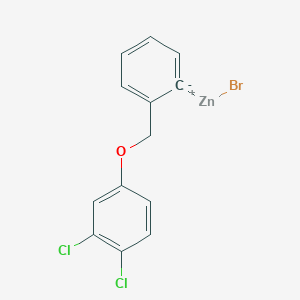
![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)
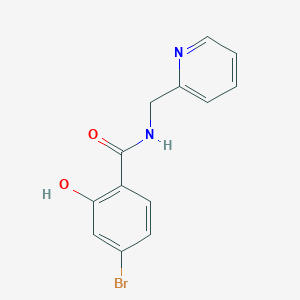

![8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione](/img/structure/B14889616.png)
